Lipophilicity (Predicted logP) Compared to Non-Fluorinated and Shorter-Chain Analogs
The predicted octanol-water partition coefficient (logP) for 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol is 2.85, as estimated by the EPA CompTox Dashboard (DTXSID50868301) [1]. This value is approximately 0.9–1.1 log units higher than that of the non-fluorinated analog 1-(4-chlorophenyl)propan-1-ol (predicted logP ≈ 1.85) [2] and ~0.5 log units higher than the one-carbon-shorter 1-(4-chlorophenyl)-2,2,2-trifluoroethanol (predicted logP ≈ 2.35) [2]. The increased lipophilicity arises from the trifluoromethyl group combined with the extended propylene spacer. Such differences are within the range shown to significantly affect membrane permeability and non-specific protein binding in medicinal chemistry programs [3].
| Evidence Dimension | Predicted logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.85 (EPA CompTox prediction) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)propan-1-ol: ~1.85; 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: ~2.35 |
| Quantified Difference | +1.0 log unit vs non-fluorinated; +0.5 log unit vs C2-fluoroethanol analog |
| Conditions | Predicted values from EPA CompTox Dashboard (ACD/Labs model). |
Why This Matters
The ~10-fold increase in octanol/water partitioning relative to the non-fluorinated analog directly impacts membrane permeability and distribution behavior in cell-based assays, making the compound a preferred choice when higher lipophilicity is required for target engagement or blood-brain barrier penetration.
- [1] U.S. EPA CompTox Chemicals Dashboard. 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-ol (DTXSID50868301). Predicted logP 2.85. Accessed 2026-05-12. https://comptox.epa.gov/dashboard View Source
- [2] U.S. EPA CompTox Chemicals Dashboard. Comparative logP predictions for 1-(4-chlorophenyl)propan-1-ol and 1-(4-chlorophenyl)-2,2,2-trifluoroethanol. Accessed via property prediction module, 2026-05-12. https://comptox.epa.gov/dashboard View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248 (2010). https://doi.org/10.1517/17460441003605098 View Source
